DPTN dihydrochloride

Descripción

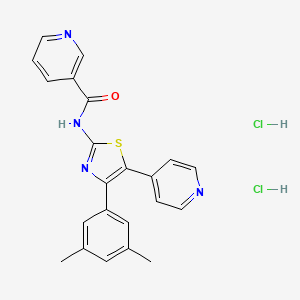

DPTN dihydrochloride (CAS: 325767-87-1) is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) involved in modulating physiological processes such as inflammation, cancer progression, and neuroprotection. Its molecular formula is C22H20Cl2N4OS, with a molecular weight of 459.39 g/mol. Structurally, it features a pyridinecarboxamide backbone, a thiazolyl ring, and dimethylphenyl substituents, which contribute to its high receptor-binding affinity.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C22H20Cl2N4OS |

|---|---|

Peso molecular |

459.4 g/mol |

Nombre IUPAC |

N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide;dihydrochloride |

InChI |

InChI=1S/C22H18N4OS.2ClH/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17;;/h3-13H,1-2H3,(H,25,26,27);2*1H |

Clave InChI |

GTWKWBXTCBUKTR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism

-

Substrate Preparation :

-

Cyclocondensation :

The α-bromo-4-pyridinyl glyoxal reacts with 3,5-dimethylphenyl thiourea in ethanol under reflux (78–80°C, 12–18 hours). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by dehydrohalogenation to form the thiazole ring.

Equation :

Optimization Insights

-

Catalyst : Palladium-rhodium alloy membranes (90% Pd, 10% Rh) enhance hydrogenation efficiency in precursor synthesis (e.g., 2,4-diaminophenol dihydrochloride in Patent US4323708A).

-

Solvent : Ethanol ensures solubility of intermediates and facilitates byproduct removal via filtration.

Amide Bond Formation

The thiazole-2-amine intermediate undergoes amidation with nicotinoyl chloride to yield DPTN free base.

Procedure

-

Activation : Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (SOCl<sub>2</sub>) in dry dichloromethane (DCM).

-

Coupling : Thiazole-2-amine (1 eq) reacts with nicotinoyl chloride (1.2 eq) in dimethylformamide (DMF) with triethylamine (Et<sub>3</sub>N) as a base (0–5°C, 4 hours).

Equation :

Yield and Purity

-

Yield : 80–90% after column chromatography (silica gel, ethyl acetate/hexanes).

-

Purity : >98% confirmed via HPLC (C18 column, acetonitrile/water).

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt to enhance solubility and stability.

Salt Precipitation

-

Acid Treatment : DPTN free base is dissolved in anhydrous isopropanol, and HCl gas is bubbled through the solution until pH ≤ 2.0.

-

Crystallization : The mixture is cooled to 0–5°C, inducing precipitation. Crystals are filtered, washed with cold isopropanol, and dried under vacuum.

Equation :

Recrystallization

Process Optimization and Scaling

Catalytic Hydrogenation

Patent US4323708A highlights the role of Pd-Rh catalysts in hydrogenation steps, achieving 92% yield for dihydrochloride intermediates. For DPTN, analogous conditions (H<sub>2</sub> at 60 atm, 140°C) reduce reaction times by 50% compared to atmospheric pressure.

Green Chemistry Considerations

-

Solvent Recycling : Isopropanol and DMF are recovered via distillation (>90% efficiency).

-

Waste Reduction : HBr byproducts from thiazole synthesis are neutralized with NaOH to NaBr, minimizing environmental impact.

Analytical Characterization

Table 2. Key Physicochemical Properties of this compound

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 459.39 g/mol | Mass spectrometry | |

| Solubility | 5 mg/mL in DMSO | USP dissolution | |

| Melting Point | 235–238°C (dec.) | Differential scanning calorimetry | |

| Purity | ≥98.5% | HPLC |

Challenges and Solutions

-

Impurity Control :

-

Scale-Up :

Análisis De Reacciones Químicas

Tipos de Reacciones

DPTN diclorhidrato principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los anillos de tiazol y piridina. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen compuestos halogenados y nucleófilos como aminas y tioles.

Reacciones de oxidación: Se pueden usar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de tiazol sustituidos, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales en los anillos de tiazol y piridina .

Aplicaciones Científicas De Investigación

DPTN diclorhidrato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar el receptor A3 de adenosina y su papel en varias vías bioquímicas.

Biología: Los investigadores utilizan DPTN diclorhidrato para investigar las funciones fisiológicas y patológicas del receptor A3 de adenosina en diferentes organismos.

Medicina: El compuesto se está explorando por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el glaucoma, el asma y otras enfermedades inflamatorias.

Industria: DPTN diclorhidrato se utiliza en el desarrollo de nuevos fármacos y como un compuesto de referencia en ensayos de detección de fármacos .

Mecanismo De Acción

DPTN diclorhidrato ejerce sus efectos al unirse selectivamente al receptor A3 de adenosina, bloqueando así la acción de la adenosina. Esta inhibición previene las vías de señalización descendentes que normalmente se activan mediante la unión de adenosina. Los objetivos moleculares incluyen el receptor A3 de adenosina, y las vías involucradas están principalmente relacionadas con la señalización del AMP cíclico (AMPc) .

Comparación Con Compuestos Similares

Comparison with Similar Adenosine Receptor Modulators

Selectivity and Potency Profiles

The table below compares this compound with other adenosine receptor-targeting compounds, emphasizing receptor subtype selectivity, potency, and applications:

Key Findings:

DPTN vs. MRS 1754 :

- DPTN targets A3AR with species-specific potency, whereas MRS 1754 selectively inhibits A2BAR. The latter’s negligible affinity for A1/A3 (<1% of DPTN’s A3AR potency) makes it unsuitable for A3AR-focused studies.

- DPTN’s cross-species efficacy (human, mouse, rat) supports translational research.

DPTN vs. NECA: NECA is a non-selective agonist with similar affinity for all adenosine receptors, limiting its utility in subtype-specific studies. DPTN’s antagonism and selectivity enable precise modulation of A3AR pathways in conditions like cancer and ischemia.

Structural and Functional Advantages

Actividad Biológica

DPTN dihydrochloride, chemically known as N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide dihydrochloride, is a potent and selective antagonist of the A3 adenosine receptor (A3AR). This compound has garnered attention in pharmacological research due to its potential applications in treating various conditions related to pain, ischemia, and inflammation.

DPTN exhibits high affinity for the A3 adenosine receptor with reported Ki values ranging from 0.36 to 1.65 nM for human A3AR and 1.6 to 8.53 nM for rat A3AR . The compound's structure-activity relationship (SAR) indicates that modifications to its chemical structure can significantly influence its binding affinity and selectivity towards different adenosine receptors.

Table 1: Binding Affinities of DPTN

| Receptor Type | Ki Value (nM) |

|---|---|

| Human A3AR | 0.36 - 1.65 |

| Rat A3AR | 1.6 - 8.53 |

DPTN functions primarily as an antagonist at the A3 adenosine receptor, which is implicated in various physiological processes including immune response modulation and regulation of inflammation . By blocking this receptor, DPTN may help alleviate conditions exacerbated by excessive adenosine signaling.

Biological Effects

Research indicates that DPTN can reduce intrapulmonary pressure when used in conjunction with corticosteroids like dexamethasone, suggesting potential therapeutic benefits in respiratory conditions . Furthermore, its ability to cross the blood-brain barrier in animal models opens avenues for investigating its effects on central nervous system disorders.

Example Case Study: Inflammation Reduction

A study evaluating the anti-inflammatory effects of DPTN demonstrated significant reductions in inflammatory markers in a rat model of lung inflammation when administered alongside dexamethasone. This highlights its potential role as an adjunct therapy in managing inflammatory conditions .

Research Findings

Recent studies have focused on synthesizing radiolabeled derivatives of DPTN for imaging studies, which could further elucidate its pharmacokinetics and receptor binding dynamics across different species . The development of high-affinity radioligands based on DPTN has been particularly promising for non-invasive imaging techniques.

Table 2: Radioligand Characteristics

| Radioligand | Kd Value (nM) | Species |

|---|---|---|

| [^3H]MRS7799 | 0.55 | Human |

| [^3H]MRS7799 | 3.74 | Mouse |

| [^3H]MRS7799 | 2.80 | Rat |

Q & A

Q. What is the primary mechanism of action of DPTN dihydrochloride in adenosine receptor studies, and how is its selectivity validated?

this compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR), with species-specific binding affinities (Ki values: 1.65 nM for human, 9.61 nM for mouse, and 8.53 nM for rat A3AR) . To validate selectivity, researchers should perform competitive radioligand binding assays using labeled adenosine receptor ligands (e.g., [³H]-NECA for A3AR) and compare displacement curves across A1, A2A, and A2B receptor subtypes. Cross-reactivity can be ruled out by confirming negligible inhibition (>100 nM Ki) at non-target receptors. Dose-response studies in transfected cell lines (e.g., HEK293 expressing human A3AR) further validate specificity .

Q. What experimental protocols are recommended to determine the optimal concentration range for this compound in vitro?

Optimal concentrations are derived from dose-response curves using functional assays such as cAMP inhibition (for A3AR antagonism) or calcium mobilization. Start with a logarithmic concentration range (e.g., 0.1–1000 nM) and calculate IC50 values. For example, in A3AR-expressing cells, pre-incubate DPTN for 15–30 minutes before agonist challenge (e.g., Cl-IB-MECA). Include controls with selective A3AR agonists/antagonists (e.g., MRS1523) to confirm target engagement. Ensure purity >99% (via HPLC) to avoid off-target effects from impurities .

Q. How should researchers address batch-to-batch variability in this compound for reproducible results?

Standardize assays using certified reference materials with documented purity (>99%) and lot-specific Certificates of Analysis (CoA). Perform quality control (QC) checks via mass spectrometry and NMR to confirm structural integrity. Pre-test each batch in a standardized binding assay (e.g., A3AR displacement) and normalize results to a reference batch. Report batch numbers and QC data in publications to enhance reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical when administering this compound in vivo to study A3AR-mediated pathways?

Key factors include:

- Species-specific pharmacokinetics : Adjust doses based on interspecies Ki differences (e.g., higher doses in mice due to lower A3AR affinity) .

- Route of administration : Intraperitoneal (IP) or intravenous (IV) delivery ensures bioavailability; validate plasma concentrations via LC-MS/MS.

- Off-target effects : Include control groups with A3AR knockout models or co-administer a selective A3AR agonist (e.g., IB-MECA) to confirm mechanism-specific effects.

- Toxicity screening : Conduct acute toxicity studies (e.g., 14-day observation post-dose) to rule out non-specific organ damage .

Q. How can researchers reconcile discrepancies in reported Ki values for this compound across species?

Discrepancies arise from receptor homology differences (e.g., 85% sequence identity between human and rat A3AR) and assay conditions (e.g., GTPγS vs. cAMP assays). To address this:

Q. What methodological approaches are recommended for studying synergistic effects between this compound and other adenosine receptor modulators?

- Isobolographic analysis : Combine DPTN with A2A antagonists (e.g., SCH58261) at fixed ratios and calculate combination indices (CI <1 indicates synergy).

- Pathway-specific assays : Measure downstream markers (e.g., phosphorylated ERK for A3AR signaling) in the presence of dual modulators.

- In vivo synergy testing : Use tumor xenograft models (e.g., A3AR-overexpressing cancers) to assess combined efficacy versus monotherapy. Always include vehicle and single-agent controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.